

Roniciclib overall survival extensive-disease SCLC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Roniciclib

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Roniciclib Phase II Trial Overall Survival Data

Trial Identifier	NCT02161419 [1]
Patient Population	Previously untreated Extensive-Disease SCLC [1]
Intervention	Roniciclib + Cisplatin/Carboplatin and Etoposide [1]
Control	Placebo + Cisplatin/Carboplatin and Etoposide [1]
Median OS (Months)	9.7 months (95% CI: 7.9-11.1) [1]
Control Group OS	10.3 months (95% CI: 8.7-11.9) [1]
Hazard Ratio (HR) for OS	1.281 (95% CI: 0.776-1.912) [1]
P-value for OS	0.7858 [1]
Trial Conclusion	Prematurely terminated; "unfavorable risk-benefit profile" [1]

Key Experimental Protocol Details

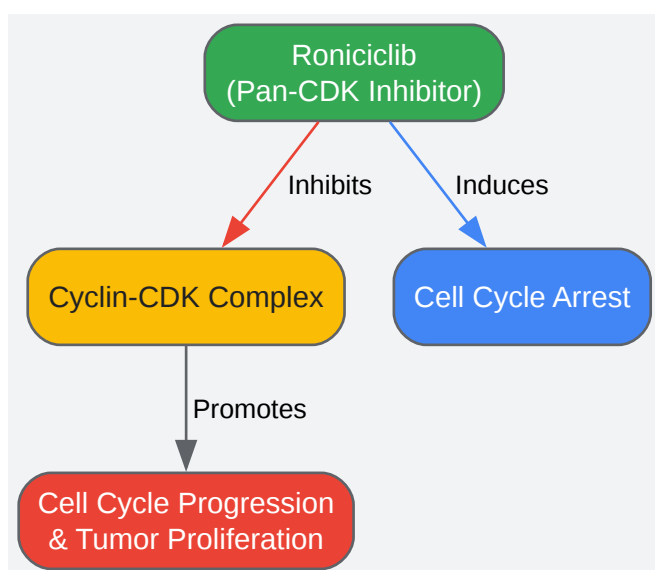
For a clear understanding of the data context, here are the key methodological details from the Phase II study [1]:

- **Study Design:** Randomized, double-blind, placebo-controlled.
- **Treatment Regimen:**
 - **Roniciclib/Placebo:** 5 mg orally, twice daily on a 3-days-on, 4-days-off schedule, in 21-day cycles.
 - **Chemotherapy:** Cisplatin or carboplatin on day 1, plus etoposide on days 1-3 of each cycle.
- **Primary Endpoint:** Progression-free survival (PFS).
- **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), and safety.

The Scientific Rationale: Why CDK Inhibition Was Tested in SCLC

The investigation of **ronniciclib**, a **pan-cyclin-dependent kinase (CDK) inhibitor**, was based on the fundamental role of CDKs in driving the cell cycle. SCLC is characterized by rapid, uncontrolled cellular proliferation. The hypothesis was that by inhibiting multiple CDKs, **ronniciclib** could disrupt the cell cycle and induce cell cycle arrest, thereby slowing tumor growth and enhancing the effect of cytotoxic chemotherapy [1].

The diagram below illustrates this proposed mechanism of action.



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Interpretation and Context in the SCLC Landscape

The trial data indicate that adding **roniciclib** to standard chemotherapy did not improve survival for ED-SCLC patients and was associated with a higher rate of serious adverse events (57.1% vs. 38.6% in the control group) [1]. This led to the termination of its development for SCLC.

The search results indicate the treatment landscape for ED-SCLC continues to evolve with new approaches being investigated, such as the bispecific T-cell engager **tarlatamab** and the ATR kinase inhibitor **ceralasertib**, which have shown promising efficacy in early-phase trials [2].

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References

1. Phase II Study of Roniciclib in Combination with Cisplatin/Etoposide or...

[pubmed.ncbi.nlm.nih.gov]

2. -stage Extensive : new approaches on the horizon? SCLC [dailyreporter.esmo.org]

To cite this document: Smolecule. [Roniciclib overall survival extensive-disease SCLC]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548254#roniciclib-overall-survival-extensive-disease-sclc>]

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